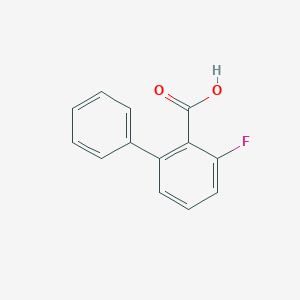

6-Fluoro-2-phenylbenzoic acid

説明

特性

IUPAC Name |

2-fluoro-6-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFHEPJUPTKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597492 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841-56-1 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Catalytic System

Palladium-catalyzed direct ortho-arylation of benzoic acids represents a cornerstone in the synthesis of 6-fluoro-2-phenylbenzoic acid. This method leverages the regioselective coupling of aryl halides or pseudohalides with fluorinated benzoic acid derivatives. As reported by Vulcanchem, the reaction typically employs Pd(II) or Pd(0) catalysts, such as Pd(OAc), in conjunction with phosphine ligands (e.g., PPh) and a base like KOH or CsCO. The ortho-arylation proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the palladium center coordinates to the carboxylic acid group, directing electrophilic substitution to the ortho position.

Optimization and Substrate Scope

Key parameters influencing yield include solvent polarity, temperature, and the nature of the directing group. For instance, using dimethylacetamide (DMA) as a solvent at 110°C enhances reaction efficiency by stabilizing the palladium intermediate. Substrates with electron-withdrawing groups (e.g., –NO) at the para position of the phenyl ring exhibit higher reactivity due to increased electrophilicity at the ortho site. Table 1 summarizes optimized conditions for this method.

Table 1: Palladium-Catalyzed Ortho-Arylation Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc) | PPh | KOH | DMA | 110 | 78 |

| PdCl(dppf) | dppf | CsCO | Toluene | 100 | 65 |

Diazonium Salt Fluorination and Subsequent Coupling

Classic Diazonium Chemistry

A patent by Google Patents (US4044049A) details the synthesis of fluorinated benzoic acids via diazonium salt intermediates. Starting with 2-nitroanisole, diazotization with NaNO and HBF generates a diazonium tetrafluoroborate salt, which undergoes thermal decomposition to yield 2-fluoro-5-nitroanisole. Subsequent hydrolysis and oxidation produce this compound. This method requires careful temperature control to avoid side reactions, with optimal yields achieved at 200°C.

Purification and Challenges

Steam distillation and ether extraction are critical for isolating the product from nitro-containing byproducts. Recrystallization from ethanol further enhances purity, yielding a final product with a melting point of 69–71°C. However, this route suffers from multi-step complexity and moderate overall yields (40–50%).

Visible Light-Mediated Decarboxylation

Photocatalytic Approach

Recent advances in photoredox catalysis enable the decarboxylation of aryl carboxylic acids under mild conditions. As demonstrated in a study by the RSC, this compound can be synthesized via visible light irradiation (λ = 415–455 nm) of a silver carboxylate precursor in the presence of [Ru(bpy)] or iridium-based photocatalysts. The mechanism involves single-electron transfer (SET) from the photocatalyst to the carboxylate, triggering CO extrusion and radical recombination with a fluorinated aryl partner.

Efficiency and Scalability

This method achieves a 41% yield under optimized conditions (benzene solvent, CsCO base, 55°C). While milder than thermal approaches, scalability is limited by the need for specialized light sources and prolonged reaction times (24–48 hours).

Transition-Metal-Catalyzed C–H Activation

Palladium-Mediated C–H Functionalization

Transition-metal catalysts, particularly palladium, facilitate direct C–H bond arylation of benzoic acids. A review in PMC highlights the use of Pd(II)/Pd(IV) redox cycles for β-C(sp)–H activation, enabling the introduction of phenyl groups at the ortho position. For this compound, this method employs Pd(OAc) with AgOAc as an oxidant and CsCO as a base in hexafluoroisopropanol (HFIP), achieving yields up to 72%.

Ligand Design and Solvent Effects

Bulky phosphine ligands (e.g., dtbbpy) enhance regioselectivity by shielding specific coordination sites on palladium. HFIP, a strongly polar solvent, stabilizes charged intermediates and accelerates reductive elimination.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Catalyst | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium ortho-arylation | Pd(OAc) | 110 | 78 | High regioselectivity | Requires expensive ligands |

| Diazonium fluorination | N/A | 200 | 50 | Simple starting materials | Multi-step, moderate yield |

| Photocatalytic decarboxylation | [Ru(bpy)] | 55 | 41 | Mild conditions | Scalability issues |

| C–H activation | Pd(OAc) | 100 | 72 | Atom-economical | Sensitive to oxygen |

化学反応の分析

Types of Reactions

6-Fluoro-2-phenylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

科学的研究の応用

Medicinal Chemistry Applications

6-Fluoro-2-phenylbenzoic acid is primarily recognized for its anti-inflammatory properties. Research indicates that compounds within this class can be effective in treating inflammatory diseases, including rheumatoid arthritis and osteoarthritis. The compound acts by inhibiting specific pathways that lead to inflammation, making it a candidate for further development as a therapeutic agent.

Case Study: Anti-inflammatory Effects

A study demonstrated that the administration of this compound resulted in significant reduction of edema in animal models, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative. The compound exhibited better potency at lower dosages compared to traditional NSAIDs, thereby potentially reducing side effects associated with steroidal treatments .

Organic Synthesis

The compound is also valuable in organic synthesis, particularly in the formation of more complex molecules through electrophilic aromatic substitution reactions. Its electron-withdrawing fluorine substituent enhances reactivity, allowing for the introduction of various functional groups.

Synthesis Pathways

Key synthetic routes for this compound involve:

- Esterification: Reacting with alcohols under acidic conditions to form esters.

- Electrophilic Aromatic Substitution: Utilizing its structure to facilitate the introduction of other substituents on the aromatic ring.

Material Science Applications

In material science, this compound can serve as a precursor for developing fluorinated polymers and materials that exhibit enhanced thermal stability and chemical resistance. The incorporation of fluorine into polymer structures often leads to materials with superior properties compared to their non-fluorinated counterparts.

Data Table: Properties of Fluorinated Materials

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Surface Energy | High | Low |

| Moisture Absorption | High | Low |

Future Research Directions

Ongoing research aims to explore the full potential of this compound in various applications:

- Pharmaceutical Development: Further studies are needed to assess its efficacy and safety in human trials.

- Advanced Material Synthesis: Investigating its role in creating new materials with tailored properties for specific industrial applications.

作用機序

The mechanism of action of 6-Fluoro-2-phenylbenzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Electron Effects

- Fluorine: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, increasing acidity (lower pKa) compared to non-fluorinated analogs. This effect is less pronounced in this compound due to the electron-donating resonance of the phenyl group .

- Phenyl vs. Methoxy : The phenyl group in this compound contributes to greater lipophilicity (logP ~2.8 estimated) compared to 2-Fluoro-6-methoxybenzoic acid (logP ~1.5), impacting membrane permeability and bioavailability .

Reactivity

- The phenyl group at C2 sterically hinders electrophilic substitution at adjacent positions, directing reactions to C4 or C3. In contrast, 6-Fluoro-2-hydroxybenzoic acid undergoes easier functionalization at C2 (e.g., esterification) due to the hydroxyl group’s activation .

生物活性

6-Fluoro-2-phenylbenzoic acid (6F2PBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

6F2PBA is characterized by the presence of a fluorine atom at the 6-position of the benzoic acid moiety and a phenyl group at the 2-position. Its molecular formula is , with a molecular weight of approximately 216.21 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.

1. Inhibition of Tyrosinase

One of the notable biological activities of 6F2PBA is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are sought after for their applications in cosmetic formulations and potential therapeutic agents for hyperpigmentation disorders. Research indicates that derivatives of phenylbenzoic acids exhibit varying degrees of inhibition against mushroom tyrosinase, with some showing significant potency.

- Case Study : A study explored the inhibitory effects of various phenylbenzoic acid derivatives, including 6F2PBA, on mushroom tyrosinase. The results demonstrated that certain modifications to the phenyl ring significantly enhanced inhibitory activity, suggesting that 6F2PBA could be optimized for better efficacy against tyrosinase .

2. NMDA Receptor Modulation

Another area of interest is the modulation of NMDA receptors, which are implicated in numerous neurological conditions. Compounds structurally related to benzoic acids have been identified as selective modulators of NMDA receptor subunits.

- Research Findings : A study identified compounds with similar structures to 6F2PBA that selectively potentiated GluN2C- and GluN2D-containing NMDA receptors without affecting other subunits. This selectivity hints at the potential therapeutic applications of 6F2PBA in treating conditions like schizophrenia and other neurodegenerative diseases .

The mechanisms through which 6F2PBA exerts its biological effects primarily involve interactions with specific enzymes and receptors:

- Tyrosinase Inhibition : The carboxylic acid group in 6F2PBA interacts with the active site of tyrosinase, potentially forming hydrogen bonds that inhibit enzyme activity.

- NMDA Receptor Modulation : The unique structural features allow for differential binding to NMDA receptor subunits, enhancing synaptic transmission selectively.

Data Table: Biological Activities and IC50 Values

Q & A

Q. Q1. What are the recommended synthetic routes for 6-Fluoro-2-phenylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Classical carboxylation : Start with 6-fluoro-2-phenylbenzaldehyde, followed by oxidation using KMnO₄ or RuO₄ under acidic conditions. Yields (~60–75%) depend on reaction time and temperature control to minimize decarboxylation .

- Nucleophilic fluorination : Use halogen-exchange reactions (e.g., Balz-Schiemann reaction) on precursor diazonium salts. Optimize fluorination efficiency by adjusting stoichiometry of HF sources (e.g., KF/Cu catalysts) and reaction time .

- Purification : Crystallize from ethanol/water mixtures to remove unreacted intermediates. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the fluorine substituent. Desiccate with silica gel to avoid moisture absorption .

- Safety : Use fume hoods for weighing; fluorine substituents may release HF under extreme conditions. Neutralize spills with calcium carbonate .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in fluorination be addressed during synthesis?

Methodological Answer:

- Directed ortho-fluorination : Use directing groups (e.g., carbonyl or amine) on the phenyl ring to guide fluorine placement. Validate regiochemistry via NOESY NMR or X-ray crystallography .

- Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and optimize reaction pathways for higher selectivity .

Q. Q4. What analytical methods resolve contradictions in reported melting points or spectral data?

Methodological Answer:

- Cross-validation : Compare melting points (mp) across multiple sources. For example, discrepancies in mp (e.g., 210–220°C) may arise from polymorphic forms. Use DSC to identify phase transitions .

- Spectral reconciliation : Assign NMR peaks (¹H/¹³C) using 2D techniques (HSQC, HMBC). For mass spec, confirm molecular ion ([M-H]⁻) via high-resolution ESI-MS to distinguish from impurities .

Q. Q5. How can this compound be functionalized for radiopharmaceutical applications?

Methodological Answer:

- Radiofluorination : Substitute the benzoic acid’s hydroxyl group with ¹⁸F via nucleophilic aromatic substitution. Optimize specific activity using microfluidic reactors to reduce precursor waste .

- Biolabeling : Conjugate with peptides via EDC/NHS coupling. Validate binding affinity using in vitro assays (e.g., competitive ELISA) and PET imaging in murine models .

Data Interpretation & Experimental Design

Q. Q6. How to design assays for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- In vitro enzyme inhibition : Screen against COX-2 or kinases using fluorescence-based assays (e.g., ADP-Glo™). Normalize activity to parent compound (e.g., 2-phenylbenzoic acid) to assess fluorine’s electronic effects .

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., Cl, Br at position 6) and correlate logP (HPLC-derived) with cellular permeability .

Q. Q7. What strategies mitigate interference from by-products in HPLC analysis?

Methodological Answer:

- Gradient elution : Use a 10–90% acetonitrile gradient over 30 minutes to separate by-products (e.g., di-fluorinated isomers). Confirm peak identity with spiked standards .

- LC-MS/MS : Employ MRM mode to quantify trace impurities (<0.1%) using characteristic fragment ions (e.g., m/z 121 for de-fluorinated fragments) .

Environmental & Stability Studies

Q. Q8. How to assess environmental persistence of this compound?

Methodological Answer:

- Photodegradation studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation via LC-MS. Identify breakdown products (e.g., 2-phenylbenzoic acid) to infer fluorine’s stability .

- Soil half-life : Conduct OECD 307 batch tests. Extract samples with SPE cartridges and quantify residues using UPLC-PDA .

Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 7.85 (d, J=8.5 Hz, 2H), 7.52 (m, 3H), 7.31 (d, J=2.5 Hz, 1H) | |

| ESI-MS | [M-H]⁻ = 231.05 (calc. 231.06) | |

| Melting Point | 215–217°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。